3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
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Overview
Description
3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H17ClN6O2 and its molecular weight is 396.84. The purity is usually 95%.
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Scientific Research Applications
Oxadiazole Derivatives in Medicinal Chemistry
Oxadiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antitubercular effects. The oxadiazole ring, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, plays a crucial role in the pharmacokinetics and pharmacodynamics of these compounds. Their interaction with biomacromolecules through hydrogen bonds enhances their pharmacological profile, making them subjects of interest in drug development programs. For instance, research progress on the synthesis and pharmacological activity of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives highlights their therapeutic potential across various domains, including antibacterial, anti-tuberculosis, and anticancer activities (Wang et al., 2022).
Therapeutic Applications of Oxadiazole Derivatives
The review exploring the therapeutic worth of 1,3,4-oxadiazole tailored compounds demonstrates the extensive range of medicinal applications of these derivatives. They have been utilized in treating ailments such as fungal infections, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, viral diseases, and more. This underscores the versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry and their contribution to developing new medicinal agents with high therapeutic potency (Verma et al., 2019).
Synthetic Strategies for Oxadiazole Derivatives
Efforts in the synthesis of psychologically useful oxadiazole derivatives have been documented, highlighting various synthetic strategies to prepare oxadiazole and its derivatives effective in psychological disorders. This area of research is particularly promising for addressing the global challenge of mental health conditions, emphasizing the need for novel molecules with superior efficacy and minimal side effects. Oxadiazole derivatives have potential applications in treating disorders such as parkinsonism, Alzheimer's, schizophrenia, and epilepsy, showcasing the critical role of synthetic chemistry in advancing CNS drug development (Saxena et al., 2022).
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazolo[4,3-a]pyridine moiety, which is a structural feature found in various bioactive compounds. These compounds are often associated with DNA intercalation activities .
Mode of action
DNA intercalators can interact with DNA by inserting themselves between the base pairs of the DNA helix, which can disrupt the DNA’s normal functioning and lead to cell death . This is often exploited in the design of anticancer drugs .
Biochemical pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. If it acts as a DNA intercalator, it could affect DNA replication and transcription processes, leading to cell cycle arrest and apoptosis .
Result of action
If the compound acts as a DNA intercalator, its action could result in the disruption of normal cellular processes, leading to cell death. This could potentially be exploited for therapeutic purposes, such as in the treatment of cancer .
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c1-12-22-19(28-25-12)14-7-8-26-16(10-14)23-24-17(26)11-21-18(27)6-5-13-3-2-4-15(20)9-13/h2-4,7-10H,5-6,11H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXOOVWLXJQHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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